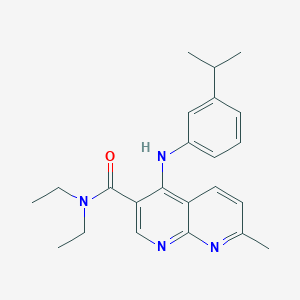
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the thiadiazole and piperidine moieties imparts unique chemical and biological properties to the compound.
作用机制
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it’s plausible that this compound may interact with multiple targets depending on the specific functional groups present in its structure.
Mode of Action
It’s known that the 1,3,4-thiadiazole moiety is bioisosteric with pyrimidine, which is the skeleton of three nucleic bases . This suggests that the compound might disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with the 1,3,4-thiadiazole moiety, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Compounds with a 1,3,4-thiadiazole moiety are generally known for their low toxicity and great in vivo stability , which suggests good bioavailability.
Result of Action
Based on the known biological activities of 1,3,4-thiadiazole derivatives, it’s plausible that this compound could have potential anticancer, antimicrobial, antiviral, and other therapeutic effects .
生化分析
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown anticancer activity against various cell lines, including lung cancer (A549), HeLa, hepatocarcinoma (SMMC-7721), and mouse fibroblasts (L929) cells .
Temporal Effects in Laboratory Settings
Some 1,3,4-thiadiazole derivatives have shown potent antimicrobial activity .
Metabolic Pathways
1,3,4-thiadiazole derivatives are known to be involved in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-methylidenepiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes
相似化合物的比较
1,3,4-Thiadiazole: A parent compound with similar biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
3-Methylidenepiperidine: Another precursor with distinct chemical properties
Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is unique due to the combination of the thiadiazole and piperidine rings, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, making it more effective compared to its individual components .
属性
IUPAC Name |
2-methyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-11-10-8(2)13-9/h1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMXBUHRDYFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)
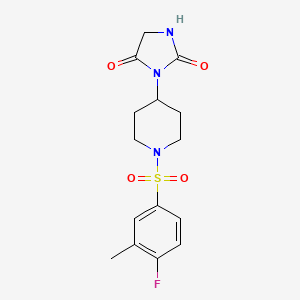
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)

![N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2994878.png)
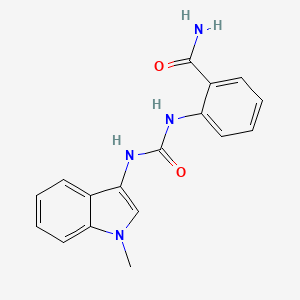
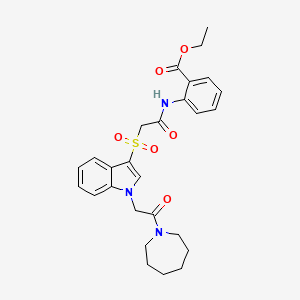
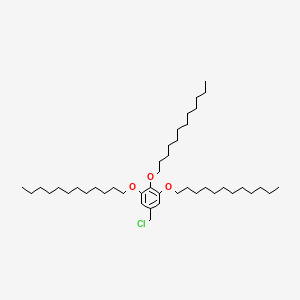
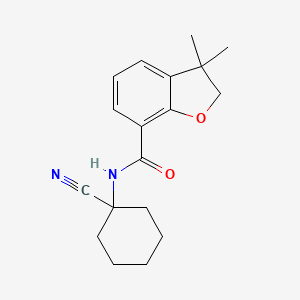
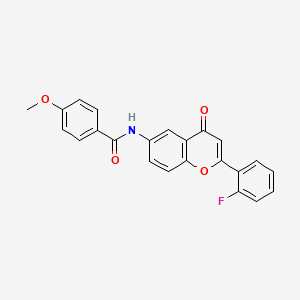
![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)
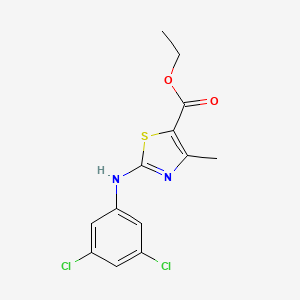
![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)
